4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid

Catalog No.
S13983283
CAS No.
M.F
C13H23NO6
M. Wt
289.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxohe...

Product Name

4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid

IUPAC Name

7-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptanoic acid

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

InChI

InChI=1S/C13H23NO6/c1-13(2,3)20-12(18)14-9(5-7-10(15)16)6-8-11(17)19-4/h9H,5-8H2,1-4H3,(H,14,18)(H,15,16)

InChI Key

WYIOXJANNCCARU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)CCC(=O)OC

4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid, also known as Boc-D-Asp(OMe)-OH, is a derivative of aspartic acid characterized by the presence of a tert-butoxycarbonyl group and a methoxy substituent. Its molecular formula is C10H17NO6C_{10}H_{17}NO_6, with a molar mass of approximately 247.25 g/mol. This compound features a heptanoic acid backbone with an oxo group at the 7-position and is utilized in various biochemical and synthetic applications due to its unique structural properties.

Typical for amino acids and their derivatives, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or activated esters to form amides.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which is crucial for further synthetic modifications.

4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid exhibits biological activity primarily due to its structural similarity to natural amino acids. It may play roles in:

  • Neurotransmitter Function: As a derivative of aspartic acid, it may influence neurotransmission.
  • Peptide Synthesis: Its ability to form amides makes it useful in synthesizing peptides that can have various biological functions.

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid typically involves multi-step organic synthesis techniques, including:

  • Protection of Amino Groups: The amino group of aspartic acid is protected using tert-butoxycarbonyl chloride.
  • Methoxylation: Introduction of the methoxy group at the appropriate position using methanol and an activating agent.
  • Oxidation: Conversion of the alcohol to a ketone or aldehyde as required.
  • Purification: The final product is purified through techniques such as chromatography.

This compound has several applications in medicinal chemistry and biochemistry, including:

  • Drug Development: Used as an intermediate in synthesizing bioactive peptides and pharmaceuticals.
  • Research Tool: Serves as a model compound for studying amino acid behavior and interactions in biological systems.

Interaction studies involving 4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid often focus on its binding affinity with various receptors or enzymes. These studies help elucidate its potential therapeutic roles and mechanisms of action, particularly in neuropharmacology and peptide chemistry.

Several compounds share structural similarities with 4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid. Here are some notable examples:

Compound NameCAS NumberStructural Features
7-((Tert-butoxy)amino)heptanoic acid60142-89-4Similar backbone with different functional groups
(S)-4-((Tert-butoxy)amino)-5-methoxy-5-oxopentanoic acid72086-72-7Variation in chain length and functional groups
7-(Tert-butoxy)-7-oxoheptanoic acid1469894-57-2Lacks the amino group but shares the oxo group
Ethyl 4-((tert-butoxy)amino)-3-oxobutanoate67706-68-7Different ester functionality
Methyl 4-((tert-butoxy)amino)butanoate85909-04-2Shorter carbon chain

Uniqueness

4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid is unique due to its specific combination of functional groups, which allows it to participate in diverse

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

289.15253745 g/mol

Monoisotopic Mass

289.15253745 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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